molecular formula C15H20N4O B2495475 N-(cyanomethyl)-3-(4-phenylpiperazin-1-yl)propanamide CAS No. 2094695-00-6

N-(cyanomethyl)-3-(4-phenylpiperazin-1-yl)propanamide

Cat. No.: B2495475
CAS No.: 2094695-00-6
M. Wt: 272.352
InChI Key: RULWTWMBEWTUDX-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-(4-phenylpiperazin-1-yl)propanamide is a chemical compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a phenyl group and a propanamide chain, which includes a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-3-(4-phenylpiperazin-1-yl)propanamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Phenyl Substitution: The phenyl group is introduced via a nucleophilic substitution reaction using phenyl halides.

    Propanamide Chain Formation: The propanamide chain is attached to the piperazine ring through an amide bond formation, often using acyl chlorides or anhydrides.

    Cyanomethyl Group Introduction: The cyanomethyl group is introduced via a nucleophilic substitution reaction using cyanomethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-3-(4-phenylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanomethyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring or the phenyl group.

    Reduction: Reduced forms of the cyanomethyl group, potentially forming primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyanomethyl)-3-(4-phenylpiperazin-1-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-3-(4-phenylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The cyanomethyl group may also play a role in the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Similar structure with an acetamide chain instead of propanamide.

    N-(4-phenylpiperazin-1-yl)benzamide: Contains a benzamide group instead of a propanamide chain.

Uniqueness

N-(cyanomethyl)-3-(4-phenylpiperazin-1-yl)propanamide is unique due to the presence of the cyanomethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific pharmacological properties.

Properties

IUPAC Name

N-(cyanomethyl)-3-(4-phenylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c16-7-8-17-15(20)6-9-18-10-12-19(13-11-18)14-4-2-1-3-5-14/h1-5H,6,8-13H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULWTWMBEWTUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)NCC#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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